Protionamide-d5 Sulfoxide
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Overview
Description
Protionamide-d5 Sulfoxide is a deuterated form of protionamide sulfoxide, which is a metabolite of protionamide. Protionamide is a drug used in the treatment of tuberculosis and leprosy. The deuterated form, this compound, is often used in scientific research to study the metabolism and pharmacokinetics of protionamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
Protionamide-d5 Sulfoxide can be synthesized through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®. These chemicals are low-cost and readily accessible, making the process efficient and sustainable .
Industrial Production Methods
The industrial production of this compound involves the use of stable isotope labeling techniques. This method allows for the incorporation of deuterium atoms into the protionamide molecule, resulting in the formation of this compound. The process is carried out under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Protionamide-d5 Sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as Oxone® are used to convert protionamide to its sulfoxide form.
Reduction: Reducing agents like sodium borohydride can be used to reduce this compound back to protionamide.
Substitution: Various nucleophiles can be used to substitute the sulfoxide group, leading to the formation of different derivatives.
Major Products Formed
The major products formed from these reactions include protionamide, protionamide sulfone, and various substituted derivatives. These products are valuable for further research and development in medicinal chemistry .
Scientific Research Applications
Protionamide-d5 Sulfoxide has several scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of protionamide and its metabolites.
Biology: Employed in metabolic studies to understand the biotransformation of protionamide in biological systems.
Medicine: Investigated for its potential use in the treatment of multi-drug resistant tuberculosis and leprosy.
Industry: Utilized in the development of new drugs and therapeutic agents targeting infectious diseases
Mechanism of Action
Protionamide-d5 Sulfoxide exerts its effects by inhibiting the enzyme enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to the death of the bacteria. The molecular targets and pathways involved in this mechanism are crucial for understanding the compound’s therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Protionamide: The parent compound used in the treatment of tuberculosis and leprosy.
Ethionamide: Another thioamide derivative with similar applications in treating tuberculosis.
Isoniazid: A first-line antitubercular drug with a different mechanism of action.
Uniqueness
Protionamide-d5 Sulfoxide is unique due to its deuterated nature, which allows for more precise studies of its metabolism and pharmacokinetics. This characteristic makes it a valuable tool in scientific research, particularly in understanding the behavior of protionamide in biological systems .
Properties
Molecular Formula |
C9H12N2OS |
---|---|
Molecular Weight |
201.30 g/mol |
IUPAC Name |
[2-(2,2,3,3,3-pentadeuteriopropyl)pyridin-4-yl]-sulfinylmethanamine |
InChI |
InChI=1S/C9H12N2OS/c1-2-3-8-6-7(4-5-11-8)9(10)13-12/h4-6H,2-3,10H2,1H3/i1D3,2D2 |
InChI Key |
IMKGWDRATOZYNY-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=NC=CC(=C1)C(=S=O)N |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=S=O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.